molecular formula C18H15ClFN3O3S B2742810 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide CAS No. 921880-25-3

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide

Cat. No.: B2742810
CAS No.: 921880-25-3
M. Wt: 407.84
InChI Key: COGZDPNORTXMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide is a pyridazinone derivative featuring a 6-oxopyridazinone core substituted with a 4-chlorophenyl group. The pyridazinone moiety is linked via an ethyl chain to a 3-fluorobenzenesulfonamide group.

Key structural features:

  • Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group at position 4.
  • 4-Chlorophenyl substituent: Enhances lipophilicity and may contribute to π-π stacking interactions.
  • Ethyl linker: Provides conformational flexibility between the pyridazinone and sulfonamide groups.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3S/c19-14-6-4-13(5-7-14)17-8-9-18(24)23(22-17)11-10-21-27(25,26)16-3-1-2-15(20)12-16/h1-9,12,21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGZDPNORTXMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, mechanisms of action, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN3O4SC_{16}H_{16}ClN_{3}O_{4}S, with a molecular weight of approximately 381.8 g/mol. The compound features a pyridazinone core, a chlorophenyl group, and a sulfonamide moiety, which contribute to its biological activity.

Synthesis

The synthesis typically involves multiple steps:

  • Preparation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones.
  • Introduction of the Chlorophenyl Group : Achieved via electrophilic aromatic substitution.
  • Formation of the Amide Bond : Coupling with sulfonamide derivatives using reagents like EDCI or DCC.

The compound's mechanism involves interaction with specific molecular targets, including enzymes and receptors. The pyridazinone core can inhibit various enzymatic activities, while the sulfonamide group enhances binding affinity through hydrogen bonding and hydrophobic interactions. This interaction potentially disrupts critical cellular processes such as cell cycle progression and angiogenesis.

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for various cancer types:

Cell Line IC50 (μM)
HT-29 (Colon Cancer)0.5
M21 (Skin Melanoma)0.7
MCF7 (Breast Cancer)0.6

These values indicate that the compound is effective at low concentrations, suggesting high potency against these cancer types .

Mechanistic Studies

In vitro studies have shown that this compound disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase. This was confirmed using immunofluorescence techniques to visualize β-tubulin structures in treated cells .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated the effects of this compound on tumor growth using chick chorioallantoic membrane assays. Results demonstrated significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 .
  • Evaluation in Combination Therapies : Another investigation assessed the compound's effectiveness in combination with other anticancer agents. The results indicated enhanced cytotoxicity when used alongside paclitaxel in resistant cell lines, suggesting potential for overcoming drug resistance .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound is compared below with pyridazinone-based analogs from recent literature (Table 1).

Key Observations:

Substituent Diversity :

  • The target compound’s 4-chlorophenyl group contrasts with the piperazinyl (6f, 6g) or benzylpiperidinyl (6e) substituents in analogs. Piperazinyl groups may enhance solubility due to their basic nitrogen, whereas the chloro/fluoroaryl groups improve lipophilicity .
  • Example 53 shares the ethyl-sulfonamide linker but incorporates a chromene-pyrimidine hybrid core, highlighting divergent scaffold design.

Functional Groups: Sulfonamide in the target compound vs.

Physicochemical and Spectral Properties

  • IR Spectroscopy: Analogs 6e–6g exhibit C=O stretches between 1623–1681 cm⁻¹, consistent with pyridazinone and amide carbonyls. The target compound’s sulfonamide group would show characteristic S=O stretches near 1150–1350 cm⁻¹, absent in amide-based analogs .
  • 1H-NMR Profiles :
    • The ethyl linker in the target compound would produce distinct triplet and quartet signals for CH2 groups, differing from the piperazinyl or benzyl protons in 6e–6g .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.